

Azido-PEG5-triethoxysilane chemical structure and synthesis

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Compound of Interest

Compound Name: Azido-PEG5-triethoxysilane

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An In-depth Technical Guide to Azido-PEG5-triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-triethoxysilane is a heterobifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. It incorporates three key functional components:

- An azide group (N_3), which serves as a versatile chemical handle for "click chemistry" reactions. It can undergo highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN moieties.[1][2]
- A pentaethylene glycol (PEG5) spacer, a hydrophilic chain that enhances water solubility, reduces non-specific protein binding, and provides a flexible linker of a defined length between conjugated molecules.[3]
- A triethoxysilane group, which can be covalently grafted onto surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides, through a silanization reaction.[4]

This unique combination of functionalities makes **Azido-PEG5-triethoxysilane** an invaluable tool for applications ranging from the synthesis of Proteolysis Targeting Chimeras (PROTACs)

to the surface modification of nanoparticles for targeted drug delivery.[5][6]

Chemical Structure and Properties

The chemical structure of **Azido-PEG5-triethoxysilane** is defined by an azide-terminated PEG chain linked via an amide bond to a propyltriethoxysilane moiety.

Chemical Name: 1-Azido-N-(3-(triethoxysilyl)propyl)-3,6,9,12,15-pentaoxaoctadecan-18-amide

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Azido-PEG5-triethoxysilane**, compiled from various commercial and technical sources.

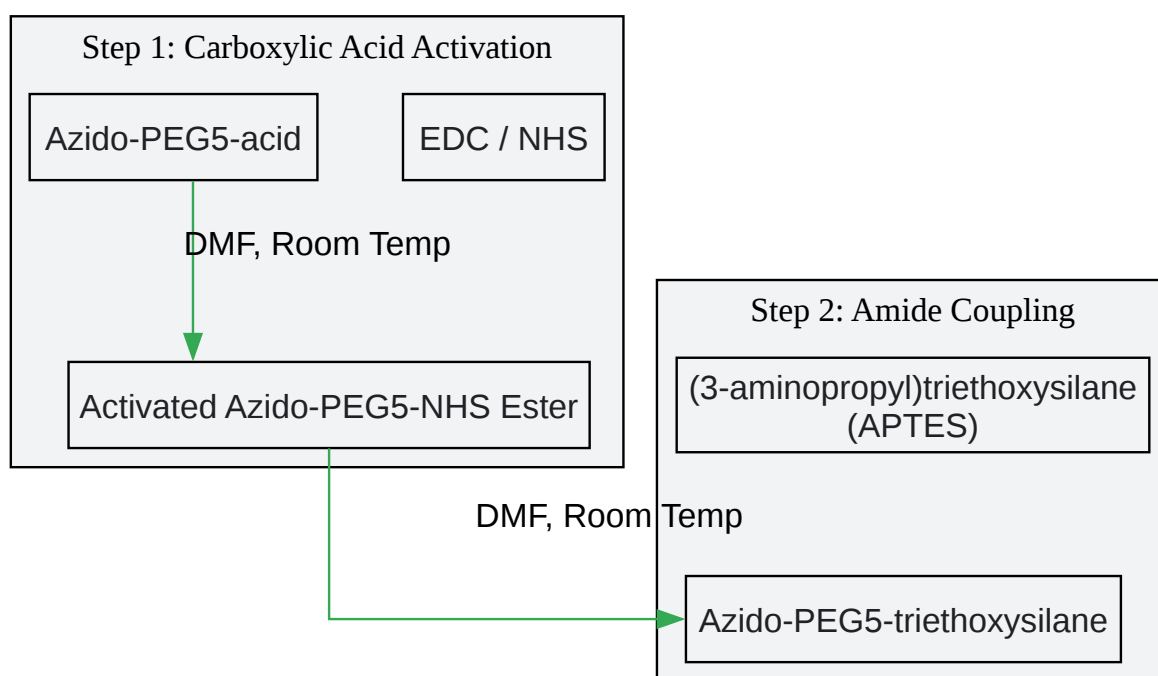
Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₄₆ N ₄ O ₉ Si	[7][8]
Molecular Weight	538.71 g/mol	[7][8][9]
Appearance	Colorless to light yellow liquid	[7]
Purity (Typical)	≥95% - 98%	[8][10][11]
Solubility	Soluble in DMSO, DMF, DCM	[9][11]
SMILES String	O=C(NCCC--INVALID-LINK-- (OCC)OCC)CCOCCOCCOCC OCCOCCN=[N+]=[N-]	[8][12]
Storage Conditions	-20°C, desiccated	[4][7][9]

Synthesis of Azido-PEG5-triethoxysilane

While specific, peer-reviewed synthesis protocols for **Azido-PEG5-triethoxysilane** are not readily available in the literature, a plausible and robust synthetic route can be proposed based on well-established bioconjugation chemistry. This method involves the amide coupling of a commercially available precursor, Azido-PEG5-acid, with (3-aminopropyl)triethoxysilane (APTES).

Proposed Synthetic Pathway

The synthesis is a two-step process involving the activation of the carboxylic acid on the PEG linker, followed by coupling with the amine of APTES.



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Caption: Proposed synthesis of **Azido-PEG5-triethoxysilane**.

Experimental Protocol: Amide Coupling

This protocol details the coupling of Azido-PEG5-acid with (3-aminopropyl)triethoxysilane (APTES) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[7][9]

Materials and Reagents:

- Azido-PEG5-acid (1.0 eq)
- (3-aminopropyl)triethoxysilane (APTES) (1.1 eq)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.5 eq)
- N-hydroxysuccinimide (NHS) (1.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas
- Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Azido-PEG5-acid (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
 - To this solution, add NHS (1.5 eq) and EDC-HCl (1.5 eq).
 - Stir the reaction mixture at room temperature for 1-2 hours to form the amine-reactive NHS ester intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
- Amide Coupling:
 - In a separate flask, dissolve (3-aminopropyl)triethoxysilane (APTES) (1.1 eq) in anhydrous DMF.
 - Slowly add the APTES solution to the activated Azido-PEG5-NHS ester solution from Step 1.

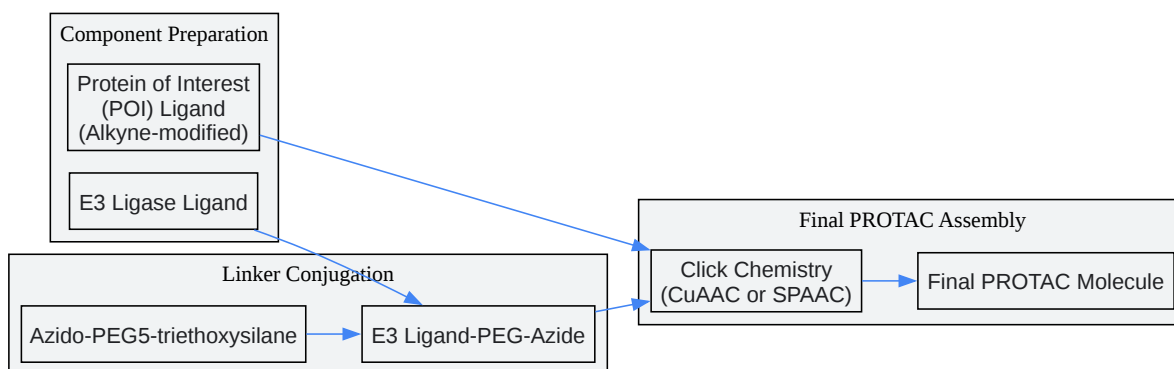
- Stir the reaction mixture at room temperature overnight (12-18 hours).
- Work-up and Purification:
 - Upon completion of the reaction (monitored by TLC or LC-MS), dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by flash column chromatography on silica gel to yield the pure **Azido-PEG5-triethoxysilane**.

Note: Triethoxysilane groups are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the silane moiety.

Applications and Experimental Workflows

A. PROTAC Synthesis

Azido-PEG5-triethoxysilane is an effective linker for the synthesis of PROTACs.^{[12][13]} Its azide functionality allows for the covalent attachment to an alkyne-modified warhead (targeting the protein of interest) or an E3 ligase ligand via a click chemistry reaction. The defined length of the PEG5 spacer is crucial for optimizing the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.^[3]

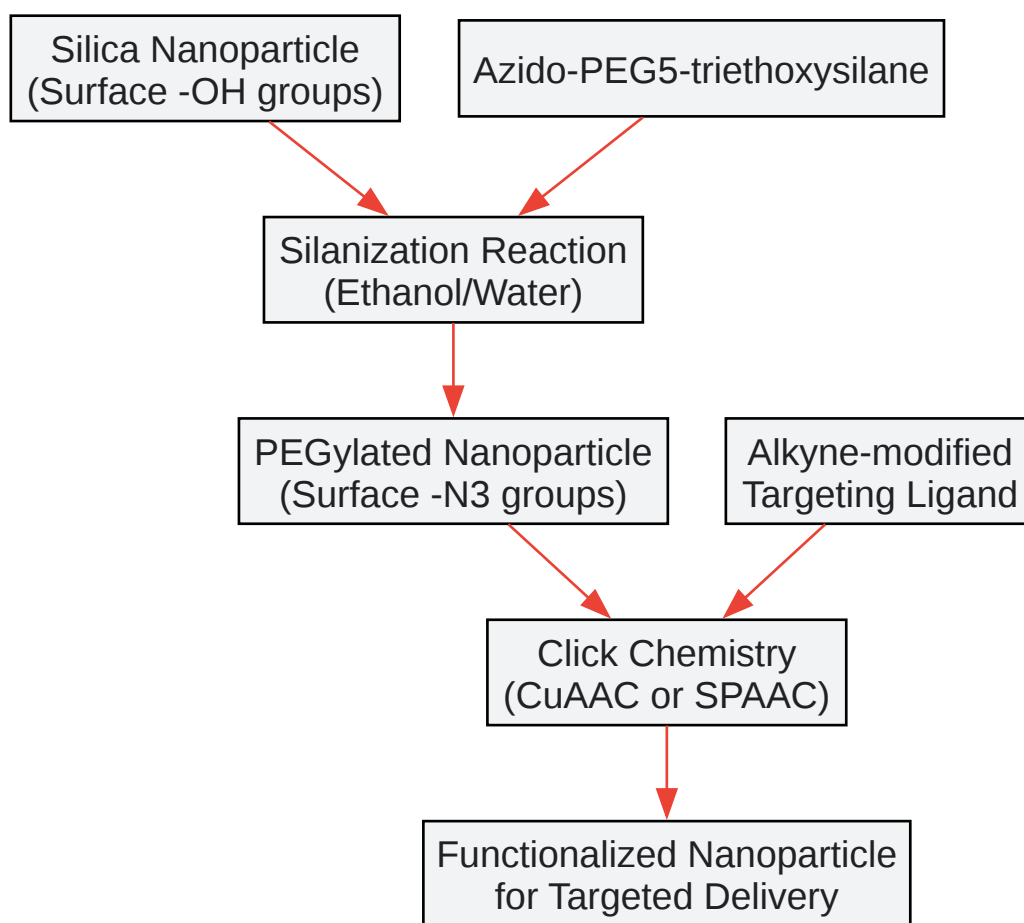


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Caption: Workflow for PROTAC synthesis using the linker.

B. Surface Modification of Nanoparticles

The triethoxysilane group enables the covalent attachment of the molecule to silica-based nanoparticles or other metal oxide surfaces.^{[6][14]} This surface modification creates a hydrophilic PEG layer that can prevent nanoparticle aggregation and reduce non-specific protein adsorption (biofouling). The terminal azide group then becomes available on the nanoparticle surface for the subsequent attachment of targeting ligands, drugs, or imaging agents via click chemistry.^[4]



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Caption: Surface modification workflow for nanoparticles.

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